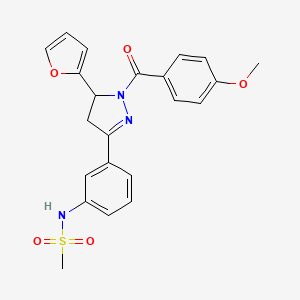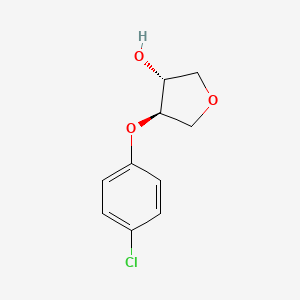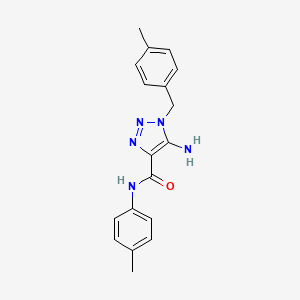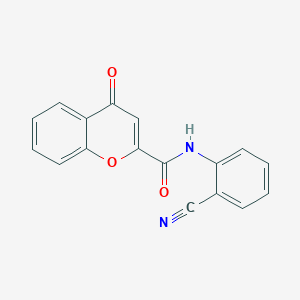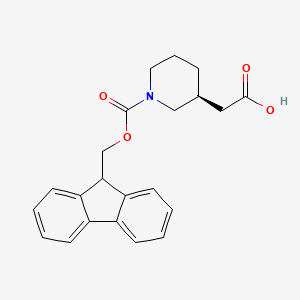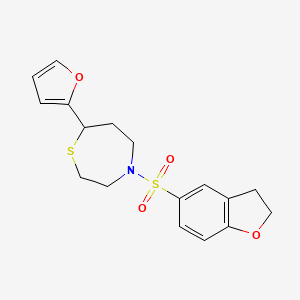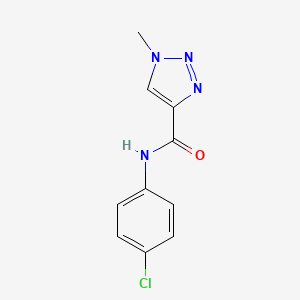![molecular formula C24H24N2O3S B2414569 N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-[1,1'-biphenyl]-4-carboxamide CAS No. 922115-33-1](/img/structure/B2414569.png)
N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-[1,1'-biphenyl]-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds similar to “N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-[1,1’-biphenyl]-4-carboxamide” involves a two-stage process. These (hetero)arylethylamines undergo base-mediated ring closure followed by N-deprotection and -alkylation to produce -substituted 3,4-dihydroisoquinolin-1 (2 H)-ones and heteroaryl-fused N-benzyl 3,4-dihydropyridin-2 (1 H)-ones .
Molecular Structure Analysis
The molecular weight of “N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-[1,1’-biphenyl]-4-carboxamide” is 358.46. More detailed structural information may be obtained from spectroscopic techniques such as FT-IR, ESI-MS, 1H NMR, and 13C NMR .
Chemical Reactions Analysis
Compounds similar to “N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-[1,1’-biphenyl]-4-carboxamide” have been evaluated as inhibitors of human nitric oxide synthase (NOS) .
Physical And Chemical Properties Analysis
The compound “N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-[1,1’-biphenyl]-4-carboxamide” is a yellow solid with a melting point of 106–107 °C . The IR spectrum shows peaks at 2222 cm−1 (C≡N) and 1080 cm−1 (N−C) .
Applications De Recherche Scientifique
Antifungal Applications
Compounds with a 3,4-dihydroisoquinolin-2(1H)-ylsulfonyl structure have been found to exhibit significant antifungal properties . They have been evaluated for bioactivity against several phytopathogenic fungi and have shown a broad antifungal spectrum .
Anticancer Applications
The 3,4-dihydroisoquinolin-2(1H)-ylsulfonyl structure is also found in compounds that have shown potential as anticancer agents . These compounds have been identified as highly potent and isoform-selective inhibitors of aldo-keto reductase AKR1C3, a target of interest in both breast and prostate cancer .
Antibacterial Applications
Compounds with a 3,4-dihydroisoquinolin-2(1H)-ylsulfonyl structure have also been found to have antibacterial properties . They have shown excellent antibacterial activity specifically against Klebsiella planticola .
Anti-Biofilm Activity
Some of these compounds have shown excellent anti-biofilm activity . For example, one compound exhibited excellent anti-biofilm activity against K. planticola with IC 50 values of 3.6 µg/mL, nearly equivalent to the standard drug, Ciprofloxacin .
Synthetic Precursors
3,4-Dihydroisoquinolin-2(1H)-ylsulfonyl compounds have been found to be important synthetic precursors of a variety of compounds with marked biological activity . They have increased relevance due to their biological activity in front of a broad range of targets .
Vasorelaxant Properties
Compounds with a 3,4-dihydroisoquinolin-2(1H)-ylsulfonyl structure have been found to have vasorelaxant properties . This makes them potentially useful in the treatment of conditions related to blood pressure and vascular tension .
Mécanisme D'action
Target of Action
The primary target of this compound is the Peroxisome proliferator-activated receptor delta (PPARδ) . PPARδ is a nuclear receptor that plays a crucial role in regulating cellular metabolism, inflammation, and other physiological processes.
Mode of Action
The compound interacts with its target, PPARδ, by binding to it. The carboxylate group of the compound occupies the oxyanion hole in the enzyme, while the sulfonamide provides the correct twist to allow the dihydroisoquinoline to bind in an adjacent hydrophobic pocket .
Pharmacokinetics
The compound’s structure suggests that it may have good bioavailability .
Propriétés
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethyl]-4-phenylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O3S/c27-24(22-12-10-21(11-13-22)19-6-2-1-3-7-19)25-15-17-30(28,29)26-16-14-20-8-4-5-9-23(20)18-26/h1-13H,14-18H2,(H,25,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OANUERSZDLDVRL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)S(=O)(=O)CCNC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-[1,1'-biphenyl]-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

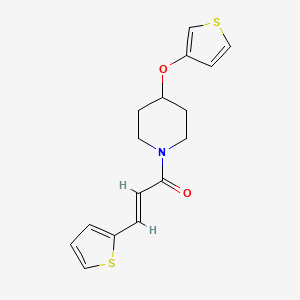
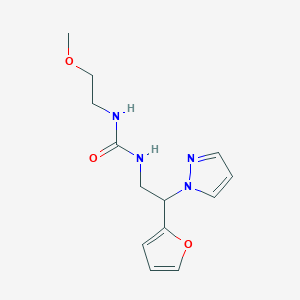
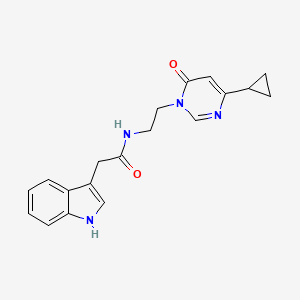
![4-methoxy-N-(2-(6-((2-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzenesulfonamide](/img/structure/B2414493.png)
![ethyl 3-(4-ethylphenyl)-1-(2-methylbenzyl)-2,4-dioxo-1,2,3,4,5,6-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(8H)-carboxylate](/img/structure/B2414494.png)
![5-[(2-chlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/no-structure.png)
